2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the methylpropanoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid is unique due to the presence of both the difluoromethoxy group and the methylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The difluoromethoxy group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,9(14)15)7-4-3-5-8(6-7)16-10(12)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
YEIOGHVWVYCHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.